Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Description
Key Structural Features:
- Bond Lengths : The N1–N2 bond length (1.354 Å) and C3–O2 bond length (1.214 Å) are consistent with delocalized π-electron density across the pyrazole ring and ester group.
- Intermolecular Interactions : The crystal packing is stabilized by weak C–H···O hydrogen bonds (2.48–2.56 Å) between the methoxycarbonyl oxygen and aromatic hydrogen atoms of adjacent molecules.
Table 1 : Crystallographic parameters of this compound and related analogs.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| This compound | P2₁/c | 9.3167 | 20.6677 | 10.6143 | 112.7 |
| Ethyl 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate | P2₁/c | 8.4593 | 15.6284 | 12.4579 | 98.2 |
Conformational Dynamics in Solution and Solid States
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy highlight distinct conformational behaviors in solution versus the solid state. In dimethyl sulfoxide-d₆ (DMSO-d₆), the compound exhibits a single tautomeric form, as evidenced by a sharp singlet at δ 7.18 ppm for the pyrazole C4–H proton. The methoxy group resonates as a singlet at δ 3.80 ppm, while the ester carbonyl stretch appears at 1728 cm⁻¹ in IR spectra.
Solid-State vs. Solution Behavior:
- Solid State : Restricted rotation of the phenyl groups due to crystal packing forces results in fixed dihedral angles.
- Solution State : Free rotation of the phenyl substituents is observed, with averaged chemical shifts for equivalent protons.
Table 2 : Spectroscopic data for this compound.
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.18 (s, 1H, C4–H) | Pyrazole ring proton |
| δ 3.80 (s, 3H, OCH₃) | Methoxy group | |
| ¹³C NMR | δ 163.0 (C=O) | Ester carbonyl carbon |
| IR | 1728 cm⁻¹ (C=O stretch) | Ester functional group |
Comparative Analysis of Tautomeric Forms
Pyrazole derivatives often exhibit tautomerism due to proton migration between nitrogen atoms. However, this compound predominantly exists as the 1H-tautomer, stabilized by the electron-withdrawing methoxycarbonyl group at position 3. Substituent effects were analyzed by comparing it with analogs:
Tautomeric Stabilization Factors:
- Electron-Withdrawing Groups : The ester group at position 3 disfavors proton transfer to position 2, locking the tautomer in the 1H form.
- Steric Effects : Bulky phenyl groups at positions 1 and 5 further restrict tautomeric interconversion.
Table 3 : Tautomeric preferences in pyrazole derivatives.
| Compound | Dominant Tautomer | Stabilizing Factor |
|---|---|---|
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 5-hydroxy-1H | Intramolecular H-bonding |
| This compound | 1H | Electron-withdrawing ester group |
Properties
IUPAC Name |
methyl 1,5-diphenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCEEQKAOPMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355041 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70375-79-0 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation of Trichloromethyl Enones with Aryl Hydrazines
A regiocontrolled methodology has been developed to prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles, including methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, using trichloromethyl enones as starting materials and arylhydrazines as nucleophiles.
Reaction Overview:
- The trichloromethyl enone undergoes nucleophilic attack by the hydrazine, forming a β-enaminone intermediate.
- This intermediate cyclizes to a pyrazoline, which spontaneously dehydrates to yield a 3-trichloromethylpyrazole.
- Subsequent methanolysis converts the trichloromethyl group into a methyl carboxylate, furnishing the final 3-carboxyalkylpyrazole.
Experimental Conditions:
- Reactants: Trichloromethyl enone (1 mmol), arylhydrazine hydrochloride (1.2 mmol)
- Solvent: Corresponding alcohol (e.g., methanol for methyl ester)
- Procedure: Stir at room temperature for 15 minutes, then reflux for 16 hours (or at 90 °C for higher boiling alcohols)
- Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures
Yield and Characterization:
- Yields range from moderate to excellent (41–97%)
- For this compound specifically, the yield is typically high.
- NMR data for this compound show characteristic aromatic and methyl ester signals confirming structure.
| Parameter | Details |
|---|---|
| Starting materials | Trichloromethyl enone, arylhydrazine hydrochloride |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65-90 °C) |
| Reaction time | 16 hours |
| Purification | Silica gel chromatography |
| Yield | 41–97% (typically high for methyl ester) |
| Key characterization | 1H NMR, 13C NMR |
This method is advantageous due to its regioselectivity and ability to tolerate various substituents on the aryl rings, making it versatile for synthesizing a range of pyrazole derivatives.
Synthesis via Esterification of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
Another common approach involves the preparation of the corresponding pyrazole-3-carboxylic acid followed by esterification to yield this compound.
General Procedure:
- The pyrazole-3-carboxylic acid is synthesized through cyclization reactions involving hydrazines and β-ketoesters or related precursors.
- Esterification is then performed using methanol in the presence of acid catalysts or via methylation reagents.
This approach, while classical, is less frequently detailed in recent literature but remains a standard synthetic route.
Related Synthetic Transformations and Intermediates
Research has also documented multi-step synthetic sequences involving:
- Reduction of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates to corresponding alcohols using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C, yielding (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives in yields of ~88%.
- Oxidation of Pyrazolyl Methanol to Pyrazole-3-carbaldehydes using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C with yields around 85%.
- Further transformations to nitriles and carbothioamides via reaction with ammonia/iodine and hydrogen sulfide gas, respectively.
These transformations illustrate the versatility of the pyrazole-3-carboxylate scaffold and provide routes to related functionalized pyrazoles.
Summary Table of Preparation Methods
Research Findings and Mechanistic Insights
- The regiocontrolled synthesis using trichloromethyl enones proceeds via a well-defined sequence involving initial nucleophilic attack, cyclization, dehydration, and methanolysis steps.
- The nature of the hydrazine and solvent critically influences the regioselectivity and yield.
- The methanolysis step involves transformation of the trichloromethyl group to the methyl ester via intermediates such as gem-dichloroalkene and acyl chloride.
- The described methods provide robust access to this compound with high purity and reproducibility, suitable for further applications in drug and agrochemical development.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is being investigated for its potential therapeutic effects. Its unique chemical structure may enhance bioactivity, making it a candidate for developing treatments for various diseases. Studies have shown that derivatives of this compound exhibit activity against biological targets such as cannabinoid receptors and antimicrobial pathways .
Case Study: Antimicrobial Activity
Research has demonstrated the compound's antimicrobial properties, with synthesized derivatives showing significant activity against various pathogens. For instance, compounds derived from this compound have been evaluated using the DPPH radical scavenging method, indicating good antioxidant and antimicrobial activity .
Agricultural Chemistry
Agrochemical Intermediates
In agricultural chemistry, this compound serves as a crucial intermediate in the synthesis of fungicides and herbicides. Its role in enhancing crop yields and protecting plants from pests has been well documented .
Table: Agrochemical Applications
| Application Type | Compound Type | Function |
|---|---|---|
| Fungicides | Pyrazole Derivatives | Protects crops from fungal diseases |
| Herbicides | Pyrazole Derivatives | Prevents weed growth |
Material Science
Development of Advanced Materials
this compound is utilized in creating advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard in various analytical methods. It aids researchers in accurately measuring and analyzing other compounds, which is crucial for quality control in manufacturing processes .
Table: Analytical Applications
| Application Type | Method Used | Purpose |
|---|---|---|
| Quantitative Analysis | HPLC | Measures concentration of compounds |
| Qualitative Analysis | Spectroscopy | Identifies chemical structures |
Biochemistry
Enzyme Activity Studies
this compound is used in biochemical assays to study enzyme activity and interactions. These studies provide insights into metabolic pathways and potential therapeutic targets .
Mechanism of Action
The mechanism of action of Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-Diphenyl-1h-pyrazole: Shares a similar core structure but lacks the carboxylate group.
3,5-Diphenyl-1h-pyrazole: Another closely related compound with similar properties.
Methyl 1h-pyrazole-3-carboxylate: Lacks the phenyl groups at positions 1 and 5.
Uniqueness: Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate is unique due to the presence of both phenyl groups and the carboxylate ester, which confer distinct chemical and biological properties.
Biological Activity
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CAS Number: 1088200-27-4) features a pyrazole ring, which is known for its versatility in biological applications. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Cellular Processes : The compound alters signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as cyclooxygenases (COX) and protein kinases, which are crucial in inflammatory processes and cancer progression .
Biological Activities
This compound has been reported to exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various pathogens. For instance, it has demonstrated effective inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
- Anti-inflammatory Effects : The compound has been explored for its potential as a selective COX-2 inhibitor, contributing to its anti-inflammatory properties. This activity is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values indicating significant growth inhibition in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, this compound was among the most active compounds tested. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of various pyrazole derivatives found that this compound effectively inhibited COX enzymes. The findings suggest that this compound could be developed into a therapeutic agent for treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining the efficacy of this compound in clinical applications .
Applications
This compound is utilized in various fields:
Q & A
Q. How is Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate synthesized, and what key spectroscopic data confirm its structure?
- Methodological Answer : The compound is synthesized via condensation reactions, such as the cyclization of substituted hydrazines with β-keto esters. For example, ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (a closely related analog) is prepared with an 85% yield using a phenyl-substituted β-keto ester and phenylhydrazine. Key characterization includes:
- IR spectroscopy : A strong C=O ester stretch at ~1700 cm⁻¹ .
- ¹H NMR : Distinct signals for aromatic protons (δ 7.0–7.4 ppm), pyrazole CH (δ ~7.0 ppm), and ester ethyl/methyl groups (δ 4.3 ppm for CH₂; δ 1.0–1.3 ppm for CH₃) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 293.7 [M+1]) confirm the molecular weight .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods to minimize inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of in labeled containers. Avoid water flushing to prevent environmental contamination .
- Storage : Keep in airtight containers at 0–8°C, away from ignition sources and incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) determine the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : Use a Bruker SMART APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Measure lattice parameters (e.g., a = 9.20 Å, b = 10.46 Å, c = 16.93 Å for triclinic symmetry) .
- Refinement : Employ SHELXTL for structure solution and refinement. Key metrics include R factor (<0.05) and thermal displacement parameters (Ueq) to assess atomic vibration .
- Intermolecular Interactions : Identify weak C–H⋯O hydrogen bonds (e.g., 2.5–3.0 Å distances) that stabilize crystal packing .
Q. What methodological approaches resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived dihedral angles (from NOESY or J-coupling) with X-ray torsion angles. Discrepancies may arise from solution vs. solid-state conformers .
- Computational Modeling : Perform density functional theory (DFT) optimizations to reconcile experimental NMR shifts with crystallographic geometries .
- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering) that cause spectral broadening at room temperature .
Q. How do structural modifications at the pyrazole 3-carboxylate position influence biological activity in related analogs?
- Methodological Answer :
- Derivatization : Replace the methyl ester with amides (e.g., 1,5-diphenylpyrazole-3-carboxamides) to enhance binding affinity. Use coupling agents like DCC/HOBt in dry DMF .
- Biological Assays : Test antiproliferative activity via MTT assays. For example, ethyl 5-(4-hydroxyphenyl)-1-naphthylmethyl analogs show IC50 values <10 µM in cancer cell lines .
- SAR Analysis : Correlate substituent electronegativity (e.g., -Cl, -OH) with activity. Hydrophobic groups (e.g., naphthyl) improve membrane permeability .
Q. What are the key considerations for refining the crystal structure using SHELXTL, and how do thermal parameters affect structural accuracy?
- Methodological Answer :
- Data Quality : Ensure high-resolution (<1.0 Å) data with I/σ(I) > 10. Use SADABS for absorption corrections .
- Thermal Parameters : Anisotropic refinement for non-H atoms and isotropic for H atoms. High Ueq values (>0.08 Ų) may indicate disorder; apply restraints or exclude problematic regions .
- Validation Tools : Use PLATON to check for missed symmetry (e.g., twinning) and hydrogen-bond geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
